molecular formula C15H17NO2S B4796888 3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide

3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide

Cat. No.: B4796888
M. Wt: 275.4 g/mol
InChI Key: AHGOQCAAQRNYGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide is an organic compound that features a methoxyphenyl group and a thiophen-2-ylmethyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide typically involves the reaction of 4-methoxybenzaldehyde with thiophen-2-ylmethylamine under suitable conditions to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine, which is subsequently acylated with propanoyl chloride to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium borohydride for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 3-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)propanamide.

    Reduction: Formation of 3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of enzymes or receptors due to its structural features.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The methoxyphenyl and thiophen-2-ylmethyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)propanamide
  • 3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamine
  • 3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanoic acid

Uniqueness

3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide is unique due to the presence of both methoxyphenyl and thiophen-2-ylmethyl groups, which confer specific electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-18-13-7-4-12(5-8-13)6-9-15(17)16-11-14-3-2-10-19-14/h2-5,7-8,10H,6,9,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGOQCAAQRNYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide
Reactant of Route 3
Reactant of Route 3
3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide
Reactant of Route 4
Reactant of Route 4
3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide
Reactant of Route 5
Reactant of Route 5
3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide
Reactant of Route 6
Reactant of Route 6
3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.